N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

Medicinal chemistry Physicochemical profiling Permeability optimization

N-Methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride (CAS 1423024-04-7) is a substituted tetrahydroisoquinoline-3-carboxamide supplied as the hydrochloride salt, with a molecular formula of C₁₆H₂₃ClN₂O₂ and molecular weight of 310.82 g/mol. The compound belongs to a scaffold class extensively exploited in medicinal chemistry for dipeptidyl peptidase-IV (DPP-IV) inhibition, HIV protease inhibition, and acyl-CoA:cholesterol acyltransferase (ACAT) inhibition.

Molecular Formula C16H23ClN2O2
Molecular Weight 310.82
CAS No. 1423024-04-7
Cat. No. B2690175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride
CAS1423024-04-7
Molecular FormulaC16H23ClN2O2
Molecular Weight310.82
Structural Identifiers
SMILESCN(C1CCOCC1)C(=O)C2CC3=CC=CC=C3CN2.Cl
InChIInChI=1S/C16H22N2O2.ClH/c1-18(14-6-8-20-9-7-14)16(19)15-10-12-4-2-3-5-13(12)11-17-15;/h2-5,14-15,17H,6-11H2,1H3;1H
InChIKeyVXYVIIFIWFLFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: N-Methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Hydrochloride (CAS 1423024-04-7)


N-Methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride (CAS 1423024-04-7) is a substituted tetrahydroisoquinoline-3-carboxamide supplied as the hydrochloride salt, with a molecular formula of C₁₆H₂₃ClN₂O₂ and molecular weight of 310.82 g/mol . The compound belongs to a scaffold class extensively exploited in medicinal chemistry for dipeptidyl peptidase-IV (DPP-IV) inhibition, HIV protease inhibition, and acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [1]. It is catalogued by Enamine as EN300-117417 and is offered by multiple international vendors at purities ranging from 93% to 98% for research use only . The compound features an N-methyl-N-(tetrahydro-2H-pyran-4-yl) carboxamide moiety at the 3-position of the tetrahydroisoquinoline core, a substitution pattern that distinguishes it from the broader tetrahydroisoquinoline-3-carboxamide class [2].

Why In-Class Substitution Is Not Viable for N-Methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Hydrochloride


Tetrahydroisoquinoline-3-carboxamide derivatives are not functionally interchangeable because even minor structural modifications at the amide nitrogen produce substantial differences in physicochemical properties, conformational preferences, and pharmacophoric features [1]. The N-methylation and oxan-4-yl substitution present in CAS 1423024-04-7 eliminate the hydrogen-bond donor capacity at the amide nitrogen (HBD count = 1 vs. 2 for the demethylated analog), alter logD by approximately 0.8–1.2 log units relative to the secondary amide, and introduce a tertiary amide rotamer population distinct from that of the secondary amide series [2]. These differences directly affect target binding, permeability, metabolic stability, and solubility—meaning a researcher cannot simply substitute a des-methyl or alternative N-substituted tetrahydroisoquinoline-3-carboxamide and expect equivalent behavior in a biological assay or synthetic sequence [1].

Quantitative Differentiation Evidence for N-Methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Hydrochloride (CAS 1423024-04-7) vs. Closest Analogs


Hydrogen-Bond Donor Count Reduction via N-Methylation vs. Demethylated Analog (CAS 1218471-54-5)

The target compound bears a tertiary amide (N-CH₃, N-oxan-4-yl), reducing the hydrogen-bond donor (HBD) count to 1, compared with HBD = 2 for the secondary amide analog N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1218471-54-5) [1]. N-Methylation of the amide nitrogen eliminates one H-bond donor while preserving all three H-bond acceptors, a modification that shifts LogD (pH 7.4) from an estimated ≤ –0.5 (secondary amide) to +0.24 (tertiary amide), representing a >0.7 log unit increase in lipophilicity at physiological pH [1].

Medicinal chemistry Physicochemical profiling Permeability optimization

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage Over the Free Base Form (CAS 1218182-57-0)

The hydrochloride salt (CAS 1423024-04-7, MW 310.82) provides a protonated tetrahydroisoquinoline nitrogen, conferring substantially higher aqueous solubility than the free base (CAS 1218182-57-0, MW 274.36, neutral form) . The free base form (C₁₆H₂₂N₂O₂) lacks the counterion and is neutral at physiological pH, whereas the hydrochloride salt increases the compound's polarity and crystallinity, facilitating accurate weighing, dissolution in aqueous buffers, and reproducible biological assay preparation .

Formulation Solubility Solid-state handling

Vendor Purity Differentiation: Leyan (98%) vs. Bidepharm (93%) for CAS 1423024-04-7

Among accessible vendors, the highest certified purity for CAS 1423024-04-7 is 98% (Leyan, Product No. 1551590), compared with 93% (Bidepharm, Catalog No. BD00976668) and 95% (ChemBase/Enamine catalog specification) [1]. The 5-percentage-point purity gap between the highest and lowest specification translates to up to 7% difference in total impurity burden, which is material in dose-response assays where impurities at >1% can confound IC₅₀ or EC₅₀ determinations .

Procurement Quality control Purity specification

Tertiary Amide Conformational Constraint vs. Secondary Amide Rotational Freedom in Tetrahydroisoquinoline-3-Carboxamide Series

The N-methyl-N-(oxan-4-yl) tertiary amide in CAS 1423024-04-7 restricts the amide C–N bond to a predominantly trans (E) or cis (Z) conformational equilibrium with a higher rotational barrier (~18–20 kcal/mol) compared with the secondary amide in the des-methyl analog (~16–18 kcal/mol), leading to a more defined three-dimensional presentation of the oxan-4-yl group [1]. The oxan-4-yl (tetrahydropyran) ring further contributes to conformational restriction via its chair conformation, yielding a more rigid pharmacophore than analogs bearing flexible alkyl or cyclohexyl substituents .

Conformational analysis Structure-based design Amide bond geometry

Tetrahydroisoquinoline-3-Carboxamide Scaffold Privilege for DPP-IV Inhibition: Class-Level Target Engagement Rationale

The tetrahydroisoquinoline-3-carboxamide scaffold has been validated as a DPP-IV inhibitory chemotype in US Patent US6172081 (Novartis), with multiple exemplified compounds achieving IC₅₀ values in the nanomolar range against recombinant human DPP-IV [1]. While no published IC₅₀ exists specifically for CAS 1423024-04-7, its core scaffold identity with the patented DPP-IV inhibitor series provides class-level justification for its use in DPP-IV-focused screening campaigns, distinguishing it from tetrahydroisoquinoline derivatives with alternative substitution patterns (e.g., 1-substituted or N-acyl tetrahydroisoquinolines) that lack this target engagement precedent [1].

DPP-IV inhibition Scaffold pharmacology Type 2 diabetes

Enamine Building Block Provenance and QC Metadata Across Suppliers

CAS 1423024-04-7 is catalogued as Enamine building block EN300-117417 and is resold by multiple distributors with varying purity specifications and QC documentation [1]. Enamine's origin as the primary manufacturer provides access to original synthesis batch records, residual solvent analysis, and NMR characterization that may not accompany product sourced from secondary resellers [1]. The MDL number (MFCD22578601) is consistent across suppliers, enabling cross-referencing of safety and handling data .

Chemical sourcing Metadata transparency Batch reproducibility

Recommended Application Scenarios for N-Methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Hydrochloride (CAS 1423024-04-7)


DPP-IV Inhibitor Hit-Finding and Scaffold-Hopping Libraries

CAS 1423024-04-7 is positioned as an entry point for DPP-IV inhibitor screening based on the tetrahydroisoquinoline-3-carboxamide scaffold validated in US Patent US6172081 [1]. Its tertiary amide with reduced H-bond donor count (HBD = 1) and moderated LogD (pH 7.4 = 0.24) makes it suitable for cellular DPP-IV assays where permeability and metabolic stability are critical parameters distinguishing actives from false negatives [1]. Researchers should procure the 98% purity grade (Leyan) to minimize impurity interference in 8-point dose-response IC₅₀ determinations .

Structure-Based Drug Design with Defined Amide Conformation

The tertiary N-methyl-N-(oxan-4-yl) amide provides a conformationally restricted pharmacophore with a rotational barrier approximately 2 kcal/mol higher than secondary amide analogs, reducing conformational sampling ambiguity in molecular docking and molecular dynamics simulations [2]. The oxan-4-yl chair conformation offers a rigid, oxygen-containing ring system that can be exploited for hydrogen-bond acceptor interactions in the target binding site without introducing the metabolic liability of a free N–H donor [2].

Aqueous Assay-Ready Formulation Without Co-Solvent

The hydrochloride salt form (CAS 1423024-04-7) is directly soluble in aqueous buffers at pH ≤6.5, enabling preparation of DMSO-free assay solutions critical for cell-based phenotypic screening where DMSO concentrations above 0.1% v/v perturb cellular physiology . The salt form avoids the solubility limitations of the free base (CAS 1218182-57-0), which requires organic co-solvent for dissolution and risks compound precipitation upon dilution into assay media .

Building Block for Parallel Amide Library Synthesis

As an Enamine building block (EN300-117417) with a secondary amine in the tetrahydroisoquinoline core, CAS 1423024-04-7 can serve as a diversification point for library synthesis via N-acylation, N-sulfonylation, or reductive amination at the tetrahydroisoquinoline nitrogen, while the pre-installed N-methyl-N-(oxan-4-yl) carboxamide at the 3-position remains unchanged [3]. This orthogonal reactivity enables parallel synthesis of focused libraries for DPP-IV, ACAT, or HIV protease targets without de novo construction of the tetrahydroisoquinoline-3-carboxamide scaffold [1][3].

Quote Request

Request a Quote for N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.